molecular formula C14H17N3O3S2 B2681885 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1323640-75-0

2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2681885
CAS No.: 1323640-75-0
M. Wt: 339.43
InChI Key: PXGYXNOQMZZKES-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a cyclopropyl group, a thiophene ring, a piperidine moiety, and an oxadiazole ring, making it a complex and intriguing molecule for chemists and researchers.

Preparation Methods

The synthesis of 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via sulfonylation reactions, where thiophene-2-sulfonyl chloride reacts with the piperidine derivative.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced through cyclopropanation reactions using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

    Cyclization: Further cyclization reactions can be performed to create more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole include other heterocyclic compounds with similar structural features, such as:

    2-Cyclopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: This compound has a phenyl group instead of a thiophene ring.

    2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: This compound has a methyl group instead of a thiophene ring.

    2-Cyclopropyl-5-(1-(benzylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: This compound has a benzyl group instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopropyl-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-22(19,12-2-1-9-21-12)17-7-5-11(6-8-17)14-16-15-13(20-14)10-3-4-10/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGYXNOQMZZKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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